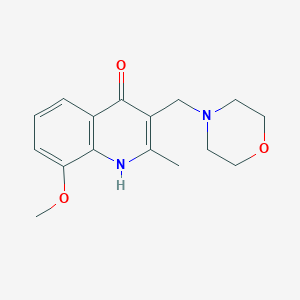
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone, also known as MMQO, is a synthetic compound that has been widely used in scientific research. MMQO belongs to the quinoline family and has been shown to possess various biochemical and physiological effects.
作用机制
The mechanism of action of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is not fully understood. It has been suggested that 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation.
Biochemical and Physiological Effects:
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been shown to possess antidepressant properties by increasing the levels of serotonin and norepinephrine in the brain.
实验室实验的优点和局限性
One of the major advantages of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its wide range of biological activities, which makes it a useful tool in various scientific research fields. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is also relatively easy to synthesize and can be obtained in high purity. However, one of the major limitations of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the research of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone. One potential direction is the development of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone analogs with improved solubility and bioavailability. Another potential direction is the investigation of the molecular mechanism of 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone's biological activities. Finally, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be used as a tool for the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone is a synthetic compound that has been widely used in scientific research due to its various biological activities. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone possesses antitumor, anti-inflammatory, and antidepressant properties and has been used as a fluorescent probe for the detection of metal ions in biological samples. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has several advantages and limitations for lab experiments and has several future directions for research.
合成方法
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with formaldehyde and morpholine. The final product is obtained through a condensation reaction with 8-methoxy-2-methyl-3-quinolinecarbaldehyde. The purity of the synthesized 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has been extensively used in scientific research due to its various biological activities. It has been shown to possess antitumor, anti-inflammatory, and antidepressant properties. 8-methoxy-2-methyl-3-(4-morpholinylmethyl)-4(1H)-quinolinone has also been used as a fluorescent probe for the detection of metal ions in biological samples.
属性
IUPAC Name |
8-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-13(10-18-6-8-21-9-7-18)16(19)12-4-3-5-14(20-2)15(12)17-11/h3-5H,6-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZXCSURQHLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

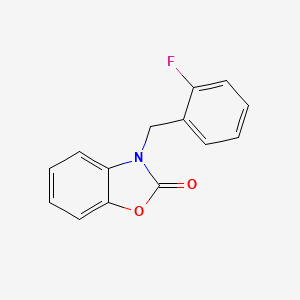

![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
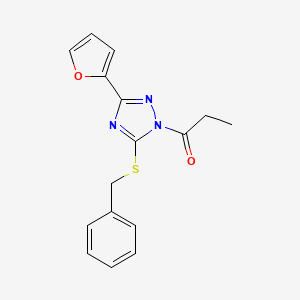
![4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
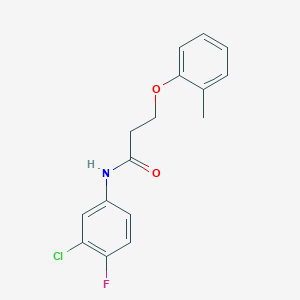


![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)
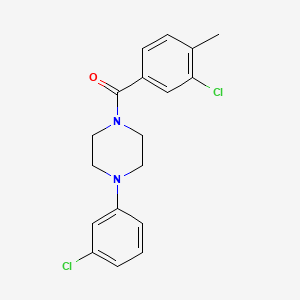
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)
